molecular formula C10H13NO B2854786 2,3,4,5-Tetrahydro-1-benzoxepin-4-amine CAS No. 126312-28-5

2,3,4,5-Tetrahydro-1-benzoxepin-4-amine

Cat. No.: B2854786
CAS No.: 126312-28-5
M. Wt: 163.22
InChI Key: AMRNYXTUAFFTDT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrahydro-1-benzoxepin-4-amine can be achieved through several methods. One common approach involves the reductive rearrangement of oximes in the presence of boron trifluoride etherate (BF3·OEt2) and a boron hydride-dimethyl sulfide complex . Another method includes the acylation of 3-phenylpropan-1-amine with methyl chloroformate followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydro-1-benzoxepin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce more saturated amine derivatives .

Scientific Research Applications

2,3,4,5-Tetrahydro-1-benzoxepin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrahydro-1-benzoxepin-4-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems in the brain, although the exact molecular targets and pathways are still under investigation .

Properties

IUPAC Name

2,3,4,5-tetrahydro-1-benzoxepin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-9-5-6-12-10-4-2-1-3-8(10)7-9/h1-4,9H,5-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRNYXTUAFFTDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2CC1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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